2-Ethylhex-5-en-1-ol

概要

説明

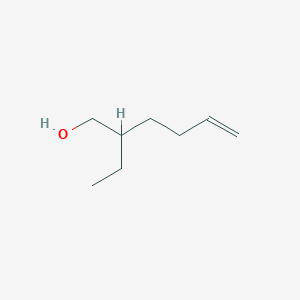

2-Ethylhex-5-en-1-ol is an eight-carbon unsaturated alcohol with the molecular formula C₈H₁₄O. Its structure features a hydroxyl group at the terminal (C1) position, an ethyl substituent at C2, and a double bond between C5 and C5. This configuration imparts distinct physicochemical properties, including moderate polarity due to the hydroxyl group and reduced symmetry due to branching.

準備方法

Synthetic Routes and Reaction Conditions: 2-Ethylhex-5-en-1-ol can be synthesized through several methods. One common approach involves the lipase-catalyzed transesterification of racemic alcohols with vinyl acetate. This method allows for the preparation of both ® and (S) enantiomers of this compound in good yields and high enantiomeric excess . The reaction conditions typically involve the use of lipase PSL or PLF, solvents like dichloromethane, and temperatures ranging from 30°C to -30°C .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical synthesis using similar enzymatic processes. The optimization of reaction conditions, such as temperature and solvent choice, is crucial to achieve high yields and purity.

化学反応の分析

Types of Reactions: 2-Ethylhex-5-en-1-ol undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The double bond can be reduced to form 2-Ethylhexan-1-ol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

Oxidation: 2-Ethylhex-5-enal or 2-Ethylhexanoic acid.

Reduction: 2-Ethylhexan-1-ol.

Substitution: Various substituted derivatives depending on the reagent used.

科学的研究の応用

Plasticizers

2-Ethylhex-5-en-1-ol is notably used in the synthesis of plasticizers such as di(2-ethylhexyl) phthalate (DEHP) and tris(2-ethylhexyl) trimellitate (TOTM). These plasticizers are essential in enhancing the flexibility and durability of polyvinyl chloride (PVC) products.

| Plasticizer | Chemical Structure | Application |

|---|---|---|

| Di(2-ethylhexyl) phthalate | C24H38O4 | Used in PVC for flooring and medical devices. |

| Tris(2-ethylhexyl) trimellitate | C27H42O6 | Employed in high-performance applications requiring low volatility. |

Solvents

Due to its low volatility, this compound serves as an effective solvent in various industrial processes, particularly in coatings and adhesives. Its solvent properties help improve the application characteristics of products used in construction and automotive industries .

Chemical Intermediates

The compound is utilized as an intermediate in the synthesis of other chemicals. For instance, it can react with epichlorohydrin to produce 2-Ethylhexyl glycidyl ether, which is used as a reactive diluent in epoxy resins .

Health and Safety Assessments

Research indicates that this compound exhibits low toxicity levels when evaluated for genotoxicity and reproductive toxicity. Studies have shown that it does not significantly affect mammalian cell structures or induce chromosomal aberrations . However, long-term exposure assessments are still necessary to fully understand its safety profile.

Case Study 1: Plasticizer Efficacy

A study conducted on the performance of DEHP derived from this compound demonstrated enhanced flexibility and lower freezing points when incorporated into PVC formulations. This study highlighted the importance of branching in alcohols for improving product performance under varying temperature conditions .

Case Study 2: Solvent Utilization

In a comparative analysis of solvents used in automotive coatings, this compound was found to outperform traditional solvents due to its ability to reduce viscosity while maintaining a stable application environment. This led to improved drying times and finish quality .

作用機序

The mechanism of action of 2-Ethylhex-5-en-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond allows for additional chemical reactivity, enabling the compound to participate in various biochemical pathways.

類似化合物との比較

4,4-Dimethyl-1-phenylhex-5-en-3-ol (S-27)

- Molecular Formula : C₁₄H₂₀O

- Molecular Weight : 204.31 g/mol

- Hydroxyl at C3 (secondary alcohol) reduces volatility compared to terminal alcohols.

- Synthesis : Prepared via hydroxyl-directed diboration of alkenes, purified using silica gel chromatography (5–10% ethyl acetate in hexanes) .

- Applications : Likely used in asymmetric catalysis or chiral ligand synthesis due to stereogenic centers.

6-Phenylhex-5-en-2-yn-1-ol

- Molecular Formula : C₁₂H₁₂O

- Molecular Weight : 172.22 g/mol

- Key Features: Conjugated triple bond (C2–C3) and double bond (C5–C6) create a rigid, linear backbone. Terminal hydroxyl and phenyl group enable dual reactivity (e.g., hydrogen bonding and electrophilic substitution). Higher melting point and lower solubility in nonpolar solvents compared to 2-ethylhex-5-en-1-ol due to aromaticity .

- Applications: Potential use in click chemistry or polymer crosslinking due to alkyne functionality.

2-Isopropyl-5-methylhex-4-en-1-ol

- Molecular Formula : C₁₀H₂₀O

- Molecular Weight : 156.27 g/mol

- Key Features: Branched isopropyl group at C2 lowers boiling point (increased volatility) compared to linear analogs. Double bond at C4–C5 shifts electron density away from the hydroxyl, reducing acidity.

- Applications : Likely employed in flavor and fragrance industries due to branched terpene-like structure.

Comparative Data Table

| Property | This compound | 4,4-Dimethyl-1-phenylhex-5-en-3-ol | 6-Phenylhex-5-en-2-yn-1-ol | 2-Isopropyl-5-methylhex-4-en-1-ol |

|---|---|---|---|---|

| Molecular Formula | C₈H₁₄O | C₁₄H₂₀O | C₁₂H₁₂O | C₁₀H₂₀O |

| Molecular Weight | 126.20 g/mol* | 204.31 g/mol | 172.22 g/mol | 156.27 g/mol |

| Functional Groups | 1° alcohol, alkene | 2° alcohol, alkene, aryl | 1° alcohol, alkyne, alkene | 1° alcohol, alkene, branched |

| Key Reactivity | Esterification, hydrogenation | Electrophilic substitution, oxidation | Cycloaddition, Sonogashira coupling | Dehydration, hydroformylation |

| Boiling Point | Moderate (est. 180–200°C)* | High (>250°C) | Intermediate (200–220°C) | Low (160–180°C) |

*Calculated or inferred due to lack of direct experimental data in provided sources.

Notes on Data Limitations

- Physical properties (e.g., boiling points) are estimated based on hydrocarbon chain length and functional group contributions.

生物活性

2-Ethylhex-5-en-1-ol is a compound of significant interest due to its diverse biological activities and applications in various fields, including pharmaceuticals and industrial chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and implications for health and industry.

This compound has the molecular formula C₈H₁₄O and a molecular weight of 128.21 g/mol. Its structure features a terminal double bond, which plays a crucial role in its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 128.21 g/mol |

| XLogP3-AA | 2.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 5 |

Target of Action

The primary target of this compound is lipase , an enzyme responsible for the hydrolysis of fats. The compound interacts with lipase through a process known as transesterification , which alters the enzyme's activity and specificity.

Mode of Action

The interaction with lipase leads to changes in the enantioselectivity and reaction rates of lipase-catalyzed reactions. This characteristic is particularly valuable in asymmetric synthesis, where obtaining pure enantiomers is crucial for pharmaceutical applications.

Synthesis and Derivatives

This compound can be synthesized via lipase-catalyzed transacetylation of racemic alcohols with vinyl acetate, yielding high enantiomeric excess. The oxidation of this compound can produce several derivatives, including:

- 2-Ethylhex-5-enal

- 2-Ethylhexanoic acid

These derivatives exhibit distinct biological activities, impacting their potential applications in medicine and industry.

Cellular Effects

Research indicates that this compound is involved in the synthesis of phthalates, which are recognized as endocrine disruptors. The compound's metabolites have shown varying degrees of hormonal activity, with implications for human health concerning exposure levels .

Hormonal Activity

A comparative study on di-(2-ethylhexyl)phthalate (DEHP) revealed that its metabolites derived from this compound exhibited weaker hormonal activities than DEHP itself. However, significant effects on thyroid hormones were noted, raising concerns about potential carcinogenicity .

Cytotoxicity Studies

Further investigations into the cytotoxicity of metabolites such as 5-OH-MEHT demonstrated that these compounds could influence cell proliferation at low concentrations. For instance:

- 5-OH-MEHT showed significant activity at concentrations as low as .

This highlights the need for careful assessment of exposure levels in environmental and health contexts .

Applications in Scientific Research

This compound has various applications:

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 2-Ethylhex-5-en-1-ol in academic research?

- Methodology : Synthesis typically involves catalytic hydration of alkynes or reduction of α,β-unsaturated carbonyl precursors. Characterization requires NMR (¹H, ¹³C, DEPT-135), GC-MS for purity assessment, and FT-IR for functional group validation. For novel derivatives, elemental analysis or X-ray crystallography may supplement identity confirmation. Ensure experimental sections detail catalyst loading, solvent systems, and reaction kinetics. Reproducibility hinges on explicit procedural documentation (e.g., reflux times, purification steps) .

Q. How should researchers validate the purity of this compound for kinetic studies?

- Methodology : Use chromatographic techniques (HPLC or GC with FID/MS detectors) calibrated against certified standards. Quantify impurities via integration of chromatogram peaks and cross-validate with spectroscopic data. For trace-level contaminants (<0.1%), employ spiking experiments with known analogs. Document all calibration curves and column specifications to enable replication .

Advanced Research Questions

Q. What experimental designs are optimal for studying the regioselectivity of this compound in catalytic oxidation reactions?

- Methodology : Employ competitive kinetic experiments using isotopically labeled substrates (e.g., deuterated analogs) to track reaction pathways. Pair with DFT calculations to model transition states and identify electronic/steric drivers of selectivity. Control variables such as solvent polarity (e.g., using Kamlet-Taft parameters) and catalyst geometry (e.g., Wilkinson vs. Grubbs catalysts). Validate findings via in-situ FT-IR or Raman spectroscopy to monitor intermediate species .

Q. How can contradictions in NMR data for this compound’s stereoisomers be resolved?

- Methodology : Reconcile discrepancies by repeating experiments under inert atmospheres to exclude oxidation artifacts. Use NOESY/ROESY NMR to confirm spatial proximity of protons in stereoisomers. Cross-reference with computational NMR predictions (e.g., ACD/Labs or Gaussian-based simulations) to assign signals accurately. If ambiguity persists, synthesize enantiopure derivatives via chiral auxiliaries and compare optical rotation data .

Q. What strategies mitigate solvent effects on this compound’s reactivity in nucleophilic substitutions?

- Methodology : Map solvent influence using a Hansen solubility parameter matrix to identify polarity, hydrogen bonding, and dispersion contributions. Conduct kinetic trials in aprotic (e.g., DMF, THF) vs. protic (e.g., MeOH, H₂O) solvents, quantifying rate constants via UV-Vis or conductometry. Correlate results with Kamlet-Taft or Reichardt’s ET(30) scales. For mixed solvents, apply preferential solvation models (e.g., Bosch–Rosés equation) .

Q. How should researchers design degradation studies to assess this compound’s stability under varying pH and temperature?

- Methodology : Use accelerated stability testing (ICH Q1A guidelines) with controlled pH buffers (1–13) and thermal stress (40–80°C). Monitor degradation via LC-MS/MS to identify byproducts (e.g., oxidation to aldehydes or polymerization). Apply Arrhenius kinetics to extrapolate shelf-life at standard conditions. For mechanistic insights, employ isotopically labeled O₂ or H₂O in degradation assays .

Q. What statistical approaches address contradictions in kinetic data for this compound’s enzyme-catalyzed reactions?

- Methodology : Apply multivariate ANOVA to isolate confounding variables (e.g., enzyme lot variability, temperature fluctuations). Use bootstrapping or Monte Carlo simulations to quantify uncertainty in rate constants. For non-linear kinetics (e.g., substrate inhibition), fit data to Hill or Michaelis-Menten models with AIC/BIC criteria for model selection. Cross-validate with stopped-flow fluorescence assays for real-time monitoring .

Q. How does the stereochemistry of this compound influence its biological activity in membrane permeability assays?

- Methodology : Synthesize enantiomers via asymmetric catalysis (e.g., Sharpless epoxidation) and test permeability using PAMPA or Caco-2 cell models. Quantify partition coefficients (log P) via shake-flask/HPLC methods. Pair with MD simulations to correlate stereochemistry with lipid bilayer interactions. Validate using fluorescent probes (e.g., Nile Red) to track cellular uptake .

Tables

| Parameter | Analytical Method | Key Considerations |

|---|---|---|

| Purity Validation | GC-MS, HPLC | Calibration against NIST-traceable standards |

| Stereochemical Analysis | NOESY/ROESY NMR | Avoidance of spin-diffusion artifacts |

| Solvent Effects | Hansen Solubility Parameters | Temperature control during kinetic trials |

| Degradation Kinetics | LC-MS/MS | Use of isotopically labeled internal standards |

Notes

- Ensure all synthetic protocols adhere to ’s reproducibility guidelines.

- For computational modeling, cite quantum chemistry software versions (e.g., Gaussian 16 Rev. C.01) to enable replication .

特性

IUPAC Name |

2-ethylhex-5-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-3-5-6-8(4-2)7-9/h3,8-9H,1,4-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGWHSIXVYWAOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。